molecular formula C6H3BrN4O2 B11871935 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine

3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B11871935
M. Wt: 243.02 g/mol
InChI Key: FKNDUFJFZQKVHJ-UHFFFAOYSA-N
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Description

3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by the presence of both bromine and nitro functional groups attached to the pyrazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with bromine and nitro reagents. This process can be efficiently carried out using microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents.

    3-Nitropyrazolo[1,5-a]pyrimidine: Lacks the bromine substituent.

    3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Contains additional methyl groups.

Uniqueness

3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile chemical modifications and enhances its potential as a scaffold for drug development and material science applications .

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

3-bromo-6-nitropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3BrN4O2/c7-5-2-9-10-3-4(11(12)13)1-8-6(5)10/h1-3H

InChI Key

FKNDUFJFZQKVHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)[N+](=O)[O-]

Origin of Product

United States

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